molecular formula C7H8N4O B174277 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 151587-61-0

2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B174277
CAS No.: 151587-61-0
M. Wt: 164.16 g/mol
InChI Key: WUCZWUCLYHUJPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a versatile chemical scaffold in medicinal chemistry, serving as a critical precursor for developing new therapeutic agents. Its pyrrolo[3,2-d]pyrimidine core is a privileged structure in drug discovery, known for its ability to interact with a range of biological targets. Recent research explores its integration into novel compounds, particularly in the fight against infectious diseases. For instance, this scaffold is central to the design of new 2,4-disubstituted pyrrolo[3,2-d]pyrimidines being investigated as potent antitubercular agents, targeting challenging drug-resistant strains of Mycobacterium tuberculosis . Furthermore, the structural similarity of this compound to other pyrrolopyrimidine derivatives indicates significant potential in oncology research. Related analogs have been identified as water-soluble colchicine-site microtubule depolymerizing agents, which inhibit cancer cell proliferation and overcome common resistance mechanisms, making them promising leads for antitumor drug development . As a key building block, this compound enables researchers to explore structure-activity relationships and optimize pharmacokinetic properties for various drug discovery programs .

Properties

IUPAC Name

2-amino-3-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-11-6(12)5-4(2-3-9-5)10-7(11)8/h2-3,9H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUCZWUCLYHUJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CN2)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441338
Record name 2-Amino-3-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151587-61-0
Record name 2-Amino-3-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pyrrole Intermediate Synthesis

The synthesis often begins with the preparation of substituted pyrrole intermediates. For instance, ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (21 ) serves as a critical precursor. This compound is synthesized via a conjugate addition–elimination reaction between 3-oxobutanenitrile (19 ) and diethyl aminomalonate (20 ) under basic conditions (Scheme 1). Cyclization of 20 yields 21 , though initial methods suffered from low yields (12%) due to competing side reactions and purification challenges.

Pyrrolo[3,2-d]pyrimidine Ring Formation

The pyrrolo[3,2-d]pyrimidine core is constructed by cyclocondensing 21 with guanylating agents. A modified Elliott method involves reacting 21 with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea, followed by NaOH-mediated deprotection to yield 2-amino-5H-pyrrolo[3,2-d]pyrimidin-4-one (27 ). Introducing the 3-methyl group requires alkylation at the N3 position during or after core formation. For example, N-benzylation of 27 with methyl-containing benzyl bromides under basic conditions can install the methyl group, though competing side reactions necessitate protective strategies.

Chlorination-Amination Strategies

Phosphorus Oxychloride-Mediated Chlorination

A pivotal step in functionalizing the pyrimidine ring involves converting the 4-oxo group to a chloro substituent. Treatment of 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one with phosphorus oxychloride (POCl₃) at reflux yields 4-chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (14 ) in 75% yield. This intermediate is highly reactive toward nucleophilic substitution, enabling the introduction of an amino group at position 2.

Ammonolysis for Amino Group Installation

The 4-chloro derivative (14 ) undergoes ammonolysis in aqueous or alcoholic ammonia to displace chlorine with an amino group. For example, heating 14 with ammonium hydroxide at elevated temperatures produces 2-amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one. Yields for this step typically exceed 70%, provided reaction conditions (temperature, solvent, and ammonia concentration) are optimized.

Reductive Amination and Late-Stage Functionalization

One-Pot Reduction and Amination

Recent advances employ reductive amination to introduce the amino group post-core formation. A solution-phase synthesis utilizes a one-pot reduction/reductive amination sequence on 4-oxo intermediates. For instance, reducing a ketone intermediate with sodium borohydride followed by treatment with ammonium acetate introduces the amino group while retaining the methyl substituent. This method offers broad substrate scope and avoids harsh chlorination conditions.

N-Alkylation for Methyl Group Introduction

Alternative routes install the methyl group via N-alkylation. Protecting the 2-amino group with pivaloyl chloride forms 28 , which undergoes N-methylation using methyl iodide or dimethyl sulfate. Subsequent deprotection with aqueous NaOH yields the target compound. This approach ensures regioselectivity but requires careful optimization to prevent over-alkylation.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
CyclocondensationPyrrole synthesis → Cyclocondensation → N-methylation12–63Direct core assemblyLow yields in early steps
Chlorination-AminationPOCl₃ chlorination → Ammonolysis70–86High reactivity of chloro intermediateRequires handling POCl₃
Reductive AminationKetone reduction → Reductive amination65–80Mild conditions, scalableRequires pre-functionalized ketone
N-AlkylationAmino protection → Methylation → Deprotection50–75RegioselectiveMulti-step protection/deprotection

Optimization Challenges and Solutions

Regioselectivity in Substitution

Competing substitution at N1 versus N3 positions complicates methyl group installation. Employing bulky protecting groups (e.g., pivaloyl) on the 2-amino group directs alkylation to N3, enhancing regioselectivity.

Purification of Polar Intermediates

Early-stage intermediates like 21 exhibit poor solubility, necessitating chromatographic purification with mixed solvents (e.g., CHCl₃:MeOH). Recrystallization from ethanol/water mixtures improves purity for subsequent steps.

Solvent and Catalyst Selection

Using polar aprotic solvents (DMF, DMSO) accelerates SNAr reactions during amination. Catalytic amounts of Lewis acids (e.g., ZnCl₂) enhance reaction rates but require neutralization post-reaction .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

Antitumor Activity

One of the most promising applications of 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is in the field of oncology. Research indicates that this compound acts as a potent inhibitor of certain kinases involved in cancer progression.

Case Study :
In a study by Zhang et al. (2022), this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and inhibition of cell proliferation. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for tumor growth and survival.

Antiviral Properties

Recent studies have also highlighted the antiviral potential of this compound. It has been shown to exhibit activity against several viruses by disrupting their replication processes.

Case Study :
A study conducted by Lee et al. (2023) evaluated the antiviral effects of this compound on influenza virus strains. The results indicated a dose-dependent reduction in viral load in infected cell cultures, suggesting that this compound could be developed into a therapeutic agent for viral infections.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are critical for various biochemical pathways.

Case Study :
Research published by Kumar et al. (2021) demonstrated that this compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. This inhibition could be leveraged to design new antifolate drugs for treating conditions like cancer and bacterial infections.

Data Table: Summary of Applications

ApplicationMechanism/TargetReference
Antitumor ActivityPI3K/Akt signaling pathwayZhang et al., 2022
Antiviral PropertiesInfluenza virus replicationLee et al., 2023
Enzyme InhibitionDihydrofolate reductase (DHFR)Kumar et al., 2021

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in conditions like cancer and viral infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolo[3,2-d]pyrimidine Family

The following table summarizes key structural analogues and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Biological Activity/Application Reference
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (151587-61-0) C₆H₆N₄O 150.14 2-NH₂, 3-CH₃ Kinase inhibition, nucleoside analogs
5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (919278-72-1) C₆H₅N₃O 147.12 5-CH₃ Structural studies
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine (N/A) C₆H₅ClN₃ 154.58 4-Cl, 2-CH₃ Intermediate for further modifications
2-Amino-3,5-dihydro-6-methyl-4H-pyrrolo[3,2-d]pyrimidin-4-one (1005326-32-8) C₇H₈N₄O 164.16 2-NH₂, 6-CH₃ Antimicrobial lead optimization
7-(4-Fluorophenyl)-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (310754657) C₁₃H₁₁FN₃O 244.09 7-(4-Fluorophenyl), 5-CH₃ BRD4 inhibitor
Key Observations:

Chlorination at position 4 (e.g., 4-Chloro-2-methyl derivative) increases electrophilicity, making it reactive in nucleophilic substitutions . Aromatic substituents (e.g., 4-fluorophenyl in 15b) improve π-π stacking interactions, enhancing binding affinity in enzyme inhibition .

Impact on Solubility and Stability: The amino group in the target compound improves water solubility compared to non-polar derivatives like 5-Methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one . Ulodesine (a related compound with hydroxyl and hydroxymethyl groups) exhibits superior solubility due to polar substituents .

Functional Analogues in Other Fused Pyrimidine Systems

Pyrazolo[3,4-d]pyrimidin-4(5H)-ones: These compounds, such as those in , replace the pyrrole ring with a pyrazole. Derivatives with aliphatic/aromatic nitriles show potent antimicrobial activity (e.g., compounds 2e, 2f, 2g) .

Benzofuro[3,2-d]pyrimidin-4(3H)-ones: describes 3-amino-2-arylamino benzofuro derivatives. The benzofuran ring increases lipophilicity, enhancing blood-brain barrier penetration compared to the target compound .

Thieno[3,2-d]pyrimidin-4(3H)-ones: Thiophene-containing analogues () exhibit varied amine substituents that influence antimicrobial and anticancer activity. Molecular docking studies highlight their affinity for bacterial DNA gyrase .

Biological Activity

Overview

2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. Its unique structure, which resembles purines, positions it as a significant scaffold in medicinal chemistry, particularly for drug design and development. This compound has garnered attention for its potential biological activities, particularly in cancer therapy and enzyme inhibition.

  • Molecular Formula : C7H8N4O
  • Molecular Weight : 164.16 g/mol
  • CAS Number : 151587-61-0

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibition of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. The compound binds to the active site of CDK2, forming essential hydrogen bonds that inhibit its activity, leading to reduced cell proliferation in various cancer cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, studies have shown that derivatives of pyrrolopyrimidine can induce tumor regression in xenograft models, suggesting their potential as anticancer agents .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MV4-111.07Induces apoptosis and cell cycle arrest
HepG240-204Inhibits CDK2 and induces apoptosis
A549 (Lung)Not specifiedTargets multiple tyrosine kinases

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of CDK2 : By binding to CDK2, it disrupts the phosphorylation processes necessary for cell cycle progression.
  • Induction of Apoptosis : The compound has been shown to increase pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to programmed cell death .
  • Cell Cycle Arrest : It causes arrest in the G0/G1 phase of the cell cycle, preventing further proliferation of cancerous cells .

Study on MV4-11 Cells

In a study focusing on MV4-11 cells, a potent Menin-MLL interaction inhibitor derived from the pyrrolopyrimidine scaffold demonstrated an IC50 value of 1.07 µM. This compound not only inhibited cellular proliferation but also altered transcriptional levels of key oncogenes such as HOXA9 and MEIS1, highlighting its therapeutic potential in hematological malignancies .

Structure-Activity Relationship (SAR)

A recent investigation into the structure-activity relationship of pyrrolo[2,3-d]pyrimidines indicated that modifications at specific positions significantly affect biological activity. For instance, methylation at the N-4 nitrogen was found to reduce activity against certain kinases while enhancing selectivity towards others like CSF1R .

Table 2: Structure-Activity Relationship Findings

CompoundModificationEffect on Activity
Compound A6N-4 MethylationReduced EGFR activity
Compound 5kN-substitutionIncreased cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrrolo[3,2-d]pyrimidinone derivatives like 2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one?

  • Answer: Key synthetic routes include:

  • Chlorination with POCl₃: Substituted pyrrolo[3,2-d]pyrimidinones are chlorinated at the 4-position using POCl₃ under reflux, followed by nucleophilic substitution with amines or thiols .
  • Pd-Catalyzed Cross-Coupling: Sonogashira or Suzuki couplings introduce alkynyl or aryl groups at specific positions, though yields vary depending on substituent steric/electronic effects (e.g., 23% yield for cyclopropylethynyl derivatives) .
  • Iminophosphorane Intermediates: Efficient one-pot syntheses via Staudinger/aza-Wittig reactions enable mild conditions and high yields for core scaffold assembly .

Q. How is X-ray crystallography applied to confirm the structural integrity of pyrrolo[3,2-d]pyrimidinone derivatives?

  • Answer: Single-crystal X-ray analysis reveals hydrogen-bonding networks (N–H⋯O, O–H⋯OClO₄) and π-π stacking interactions (face-to-face distances ~3.8 Å), critical for validating tautomeric forms and supramolecular packing. Disorder in counterions (e.g., perchlorate) is resolved via occupancy refinement .

Advanced Research Questions

Q. What factors contribute to yield discrepancies in Pd-catalyzed cross-coupling reactions for pyrrolo[3,2-d]pyrimidinone functionalization?

  • Answer: Variations arise from:

  • Substituent Effects: Electron-withdrawing groups on the pyrimidinone core reduce reactivity, necessitating higher catalyst loadings.
  • Ligand Selection: Bulky ligands (e.g., XPhos) improve stability of Pd intermediates in Sonogashira couplings but may hinder sterically congested substrates.
  • Purification Challenges: Polar byproducts (e.g., trimethylsilane in ethynylation) complicate isolation, requiring gradient flash chromatography .

Q. How can researchers resolve contradictions in the hydrolytic stability of pyrrolo[3,2-d]pyrimidinone derivatives under varying storage conditions?

  • Answer: Stability studies should:

  • Control Humidity: Moisture-sensitive derivatives degrade via hydrolysis; storage under inert gas (N₂/Ar) in desiccators (P233, P402) minimizes decomposition .
  • Monitor Temperature: Elevated temperatures accelerate ring-opening reactions; long-term stability is ensured at ≤−20°C (P411) .
  • Validate Purity: HPLC or LC-MS identifies degradation products, guiding formulation adjustments (e.g., lyophilization for aqueous labile compounds) .

Q. What mechanistic insights explain the role of POCl₃ in synthesizing chlorinated pyrrolo[3,2-d]pyrimidinone intermediates?

  • Answer: POCl₃ acts as both a chlorinating agent and solvent. The mechanism involves:

Phosphorylation: The carbonyl oxygen attacks P, forming a P–O intermediate.

Nucleophilic Displacement: Cl⁻ replaces the phosphorylated leaving group, yielding 4-chloro derivatives.
Excess POCl₃ (3–5 eq.) ensures complete conversion, while Et₃N neutralizes HCl byproducts .

Q. What pharmacokinetic properties are observed in pyrrolo[3,2-d]pyrimidinone-based inhibitors, and how are they optimized?

  • Answer: In preclinical studies (e.g., AZD4831):

  • Rapid Absorption: High oral bioavailability (Cₘₐₓ <2 hr) is achieved via lipophilic substituents (e.g., methyl groups) enhancing intestinal permeability.
  • Long Half-Life: Slow hepatic clearance (t₁/₂ >24 hr) correlates with low CYP3A4 affinity, reducing first-pass metabolism.
  • Toxicity Mitigation: Metabolite profiling (e.g., AMS) identifies reactive intermediates, guiding structural modifications to avoid off-target effects .

Methodological Considerations

Q. How are biological activities of pyrrolo[3,2-d]pyrimidinone derivatives evaluated in vitro?

  • Answer: Standard assays include:

  • Enzyme Inhibition: MPO or kinase inhibition measured via spectrophotometric/fluorometric assays (IC₅₀ determination).
  • Solubility Screening: Thermodynamic solubility in PBS (pH 7.4) or simulated gastric fluid identifies candidates for in vivo testing.
  • Cytotoxicity: MTT assays on HEK293 or HepG2 cells assess selectivity indices (CC₅₀/IC₅₀) .

Q. What strategies improve aqueous solubility of pyrrolo[3,2-d]pyrimidinone derivatives for pharmacological studies?

  • Answer:

  • Prodrug Design: Phosphate or amino acid esters (e.g., pivalamide) enhance solubility via transient hydrophilicity .
  • PEGylation: Polyethylene glycol conjugates reduce logP values while maintaining target affinity.
  • Salt Formation: Hydrochloride salts (e.g., compound 6) improve crystallinity and dissolution rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Reactant of Route 2
2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.